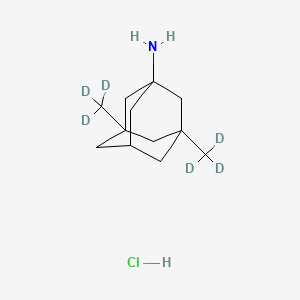

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride

Description

3,5-Bis(trideuteriomethyl)adamantan-1-amine hydrochloride is a deuterated derivative of memantine hydrochloride, a non-competitive NMDA receptor antagonist used in treating Alzheimer’s disease. The compound features two trideuteriomethyl (-CD₃) groups at the 3 and 5 positions of the adamantane ring, replacing the methyl (-CH₃) groups in memantine . This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, enabling precise quantification of memantine in biological matrices .

Properties

Molecular Formula |

C12H22ClN |

|---|---|

Molecular Weight |

221.80 g/mol |

IUPAC Name |

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3,2D3; |

InChI Key |

LDDHMLJTFXJGPI-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3,5-bis(trideuteriomethyl)adamantan-1-amine hydrochloride generally follows these key stages:

- Functionalization of adamantane core at the 3 and 5 positions with trideuteriomethyl groups.

- Introduction of the amine group at the 1-position of adamantane.

- Conversion of the free amine into its hydrochloride salt for stability and handling.

Due to the specialized nature of the trideuteriomethyl substituents, synthesis typically involves isotopically labeled methylating agents or deuterated reagents.

Stepwise Preparation Routes

Starting Material Preparation: Adamantane Derivatives

Bromination or nitration of adamantane or substituted adamantane is a common initial step to introduce reactive sites for further functionalization. For example, 1-bromoadamantane or 1-adamantyl nitrate can be prepared by bromination or nitration of adamantane under controlled conditions.

In the case of 3,5-dimethyladamantane derivatives, bromination at the methyl groups followed by substitution reactions is used to introduce amine functionalities.

Introduction of Trideuteriomethyl Groups

The bis(trideuteriomethyl) substitution at the 3 and 5 positions can be achieved by methylation with trideuteriomethyl reagents such as CD3I or CD3Br, or by using deuterated methylating agents in the presence of strong bases or catalysts.

Specific patent literature on 1-amino-3,5-dimethyladamantane hydrochloride describes the bromination of 1,3-dimethyladamantane followed by reaction with formamide and subsequent hydrolysis with hydrochloric acid to yield the amino compound. This method can be adapted using trideuteriomethyl analogs.

Amination at the 1-Position

The Ritter reaction is a key method to convert brominated adamantane derivatives into amides, which are then hydrolyzed to amines. For example, 1-bromoadamantane reacts with acetonitrile and sulfuric acid to form N-(1-adamantyl)acetamide, which upon hydrolysis yields amantadine.

Similarly, for 3,5-dimethyl or bis(trideuteriomethyl) derivatives, amination involves conversion of bromides to formamides or amides, followed by hydrolysis under acidic conditions to obtain the amine hydrochloride salt.

Formation of Hydrochloride Salt

Representative Synthetic Procedure (Adapted)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 1,3-bis(trideuteriomethyl)adamantane | Br2, reflux, controlled temp | ~70-80% | Introduces bromide at 1-position |

| 2 | Ritter reaction with formamide | H2SO4, CH3CN, reflux 5-15 h | 60-75% | Forms N-(1-adamantyl) formamide derivative |

| 3 | Hydrolysis to amine hydrochloride | HCl, heating, aqueous | 80-90% | Converts amide to amine hydrochloride salt |

| 4 | Purification | Recrystallization from alcohol/heptane | - | Yields high purity solid |

Note: The use of trideuteriomethyl groups requires isotopically labeled reagents in Step 1.

Comprehensive Research Findings

Yields and Purity

Reaction Conditions

Nitration and bromination steps require careful temperature control (usually below 30°C) to prevent side reactions and decomposition.

Hydrolysis steps are performed under acidic conditions with hydrochloric acid, often at elevated temperatures (50-80°C) to ensure complete conversion.

Use of solvents like sulfuric acid, acetonitrile, and alcohols for intermediate reactions is common.

Industrial Applicability

Methods employing readily available starting materials such as adamantane and its derivatives are preferred for scalability.

Environmental considerations favor nitration and bromination under mild conditions with controlled waste management.

The use of anhydrous ether for hydrochloride salt formation is effective but requires caution due to flammability and peroxide formation risks.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the adamantane structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced degradation. This makes it a valuable tool in drug development and pharmacological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Structural and Functional Analogues

Memantine Hydrochloride (3,5-Dimethyladamantan-1-amine Hydrochloride)

- Structure : 3,5-dimethyladamantane backbone with a primary amine group at position 1.

- Use : Clinically approved for moderate-to-severe Alzheimer’s disease.

- Pharmacokinetics : Rapid absorption (Tmax: 3–8 hours), hepatic metabolism via CYP450 enzymes, and renal excretion. Half-life: 60–100 hours .

- Key Difference: The non-deuterated methyl groups render memantine susceptible to faster metabolic oxidation compared to its deuterated counterpart.

Amantadine Hydrochloride (Adamantan-1-amine Hydrochloride)

- Structure : Lacks methyl groups at positions 3 and 4.

- Use : Antiviral (influenza A) and antiparkinsonian agent.

- Pharmacokinetics : Shorter half-life (~10–14 hours) due to simpler structure and faster renal clearance .

- Contrast : The absence of methyl/deuteromethyl groups reduces steric hindrance, leading to weaker NMDA receptor affinity compared to memantine derivatives.

Rimantadine Hydrochloride ((1-Adamantylmethyl)amine Hydrochloride)

- Structure : Adamantylmethyl group attached to the amine.

- Use : Prophylaxis against influenza A.

- Pharmacokinetics : Longer half-life (~25–30 hours) than amantadine due to methyl substitution enhancing lipophilicity .

- Comparison : Unlike 3,5-bis(trideuteriomethyl)adamantan-1-amine, rimantadine’s substitution pattern prioritizes antiviral over neuroprotective activity.

3,5,7-Trimethyladamantan-1-amine Hydrochloride

Pharmacokinetic and Metabolic Comparisons

Biological Activity

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride, commonly referred to as Memantine-d6 Hydrochloride, is a deuterated derivative of Memantine, an NMDA receptor antagonist. This compound is primarily utilized in research settings to study the pharmacological properties of Memantine while minimizing the interference from natural isotopes in biological systems. The focus of this article is to explore its biological activity, mechanisms of action, and relevant studies.

- Chemical Formula : C₁₂H₂₂ClN (deuterated form)

- CAS Number : 1189713-18-5

- Molecular Weight : 225.77 g/mol

Memantine-d6 functions as an antagonist at the NMDA receptor, which is critical for synaptic plasticity and memory function. By blocking excessive glutamate activity, it protects neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that Memantine-d6 can effectively inhibit NMDA-induced currents in neuronal cells, demonstrating its potential utility in studying neuroprotective mechanisms .

Biological Activity Overview

The biological activity of Memantine-d6 is primarily characterized by its interaction with the NMDA receptor. Key findings include:

- Neuroprotective Effects : Memantine-d6 has been shown to reduce neuronal damage by inhibiting overstimulation of NMDA receptors.

- Cognitive Function : It may play a role in enhancing cognitive function by modulating glutamatergic neurotransmission.

- Pharmacokinetics : The deuterated structure allows for more precise studies regarding its pharmacokinetics and interactions without interference from naturally occurring isotopes .

Case Studies and Research Findings

Several studies have highlighted the effects and applications of Memantine-d6:

- Neuroprotective Mechanisms : A study demonstrated that Memantine-d6 significantly inhibited excitotoxicity in cultured neuronal cells exposed to high levels of glutamate. This suggests a protective effect against neurodegenerative processes .

- Quantitative Analysis : A UV-Vis spectrophotometric method was developed for the quantitative determination of Memantine-d6, validating its applicability in pharmacological research .

- Clinical Trials : Open-label trials involving Memantine have shown promising results in improving cognitive function in patients with Alzheimer's disease, supporting its role as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and mechanisms of action for Memantine-d6 and related compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Memantine | NMDA receptor antagonist | Blocks NMDA receptor activity | Non-deuterated form |

| Dextromethorphan | Opioid derivative | NMDA receptor antagonist; sigma receptor agonist | Analgesic properties |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; blocks NMDA receptors | Used clinically for depression |

| Amantadine | Antiviral agent | NMDA receptor antagonist; increases dopamine release | Primarily antiviral activity |

Q & A

Q. Methodological Insights :

- Isotope Tracing : Use ²H NMR or LC-MS to track deuterium retention in vivo.

- Enzyme Kinetics : Compare values for deuterated vs. protiated substrates in microsomal assays.

Basic: What analytical techniques are critical for quantifying 3,5-bis(trideuteriomethyl)adamantan-1-amine hydrochloride in biological matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Selected reaction monitoring (SRM) for high sensitivity (LOQ ~0.1 ng/mL).

- Isotope Dilution : Co-elution with ¹³C/¹⁵N-labeled internal standards to correct matrix effects.

- Deuterium Exchange Monitoring : Use HDX-MS (Hydrogen-Deuterium Exchange MS) to assess structural stability under physiological conditions .

Advanced: What in vitro models are used to evaluate the neuroprotective efficacy of deuterated adamantane derivatives, and how do deuterium substitutions affect NMDA receptor binding?

Answer:

Models :

- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity via calcium imaging (e.g., Fluo-4 AM dye).

- HEK293 Cells Expressing NMDA Receptors : Patch-clamp electrophysiology to measure receptor inhibition (IC₅₀).

Q. Deuterium Effects :

- Enhanced Binding Kinetics : Deuterated methyl groups may stabilize hydrophobic interactions in the receptor’s MK-801 binding site.

- Reduced Off-Target Binding : Lower metabolic activation decreases interactions with non-target proteins (e.g., σ₁ receptors) .

Basic: How are crystallographic data (e.g., SHELX-refined structures) utilized to optimize the molecular design of adamantane-based compounds?

Answer:

SHELX Applications :

Q. Case Study :

- Memantine Derivatives : Crystallography reveals that deuteration does not distort the adamantane core but slightly increases bond lengths (Δ ~0.02 Å) .

Advanced: What structure-activity relationship (SAR) insights guide the design of deuterated adamantane derivatives with enhanced tumor selectivity?

Answer:

Key SAR Findings :

Q. Methodology :

- QSAR Modeling : Correlate Hammett σ constants with cytotoxicity (e.g., linear regression for nitro-substituted derivatives).

- Selectivity Index (SI) : Calculate . Compounds with SI >10 advance to preclinical testing .

Advanced: What challenges arise in scaling up deuteration reactions, and how are reaction conditions optimized for isotopic fidelity?

Answer:

Challenges :

- Isotopic Purity : Minimizing protium contamination requires anhydrous deuterated solvents (e.g., D₂O, CD₃OD) and inert atmospheres.

- Cost Constraints : Deuterated reagents (e.g., CD₃I) are ~50x costlier than protiated analogs.

Q. Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hr vs. 24 hr) and improves deuteration efficiency (>98% D-incorporation) .

- Flow Chemistry : Continuous reactors enhance mixing and temperature control for high-yield (~85%) deuterated alkylation .

Basic: What safety protocols are recommended for handling 3,5-bis(trideuteriomethyl)adamantan-1-amine hydrochloride in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for powder handling; avoid inhalation of HCl vapors during salt formation.

- Waste Disposal : Neutralize with NaHCO₃ before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.